molecular formula C12H14N2O2S B13898428 Ethyl 2-amino-3-cyano-4-methyl-5,6-dihydrocyclopenta[b]thiophene-4-carboxylate

Ethyl 2-amino-3-cyano-4-methyl-5,6-dihydrocyclopenta[b]thiophene-4-carboxylate

Cat. No.: B13898428
M. Wt: 250.32 g/mol
InChI Key: ITJDYMOUDAANMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-3-cyano-4-methyl-5,6-dihydrocyclopenta[b]thiophene-4-carboxylate is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-cyano-4-methyl-5,6-dihydrocyclopenta[b]thiophene-4-carboxylate typically involves multi-step reactions. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for producing aminothiophene derivatives efficiently.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Gewald reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. Additionally, the use of catalysts and solvents can be tailored to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-cyano-4-methyl-5,6-dihydrocyclopenta[b]thiophene-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-amino-3-cyano-4-methyl-5,6-dihydrocyclopenta[b]thiophene-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-cyano-4-methyl-5,6-dihydrocyclopenta[b]thiophene-4-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-3-cyano-4-methyl-5,6-dihydrocyclopenta[b]thiophene-4-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential therapeutic properties.

Properties

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

ethyl 2-amino-3-cyano-4-methyl-5,6-dihydrocyclopenta[b]thiophene-4-carboxylate

InChI

InChI=1S/C12H14N2O2S/c1-3-16-11(15)12(2)5-4-8-9(12)7(6-13)10(14)17-8/h3-5,14H2,1-2H3

InChI Key

ITJDYMOUDAANMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC2=C1C(=C(S2)N)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.